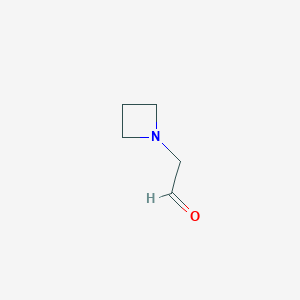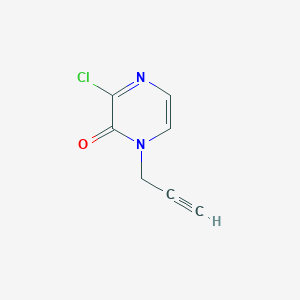
o-(Tetrahydrofuran-3-yl)serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-(Tetrahydrofuran-3-yl)serine is a compound with the molecular formula C7H13NO4 and a molecular weight of 175.18 g/mol It is a derivative of serine, an amino acid, and contains a tetrahydrofuran ring, which is a five-membered ring with four carbon atoms and one oxygen atom
Méthodes De Préparation
The synthesis of o-(Tetrahydrofuran-3-yl)serine involves several stepsThe reaction conditions typically involve the use of Lewis acids as catalysts to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
o-(Tetrahydrofuran-3-yl)serine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
o-(Tetrahydrofuran-3-yl)serine has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study enzyme-substrate interactions due to its structural similarity to natural amino acidsIn industry, it can be used in the production of polymers and other materials .
Mécanisme D'action
The mechanism of action of o-(Tetrahydrofuran-3-yl)serine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydrofuran ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate the activity of the target. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
o-(Tetrahydrofuran-3-yl)serine can be compared with other similar compounds, such as tetrahydrofuran derivatives and other serine analogs. Similar compounds include tetrahydrofuran-2-ylmethanol and tetrahydrofuran-3-ylamine, which also contain the tetrahydrofuran ring but differ in their functional groups. The uniqueness of this compound lies in its combination of the tetrahydrofuran ring with the serine backbone, providing distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C7H13NO4 |
|---|---|
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
2-amino-3-(oxolan-3-yloxy)propanoic acid |
InChI |
InChI=1S/C7H13NO4/c8-6(7(9)10)4-12-5-1-2-11-3-5/h5-6H,1-4,8H2,(H,9,10) |
Clé InChI |
INQLDDDNKPKYBS-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1OCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



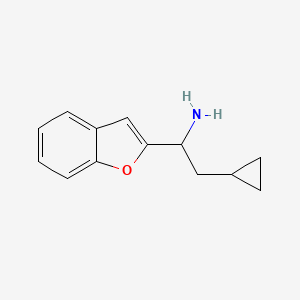
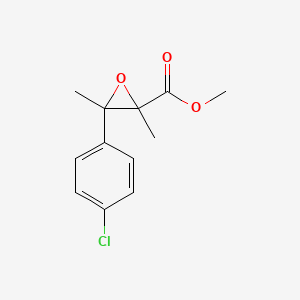
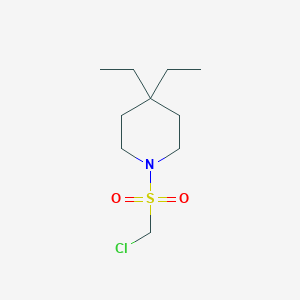
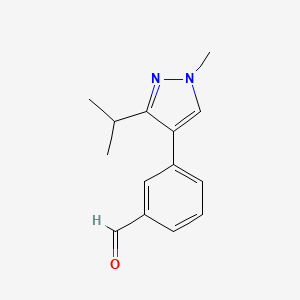
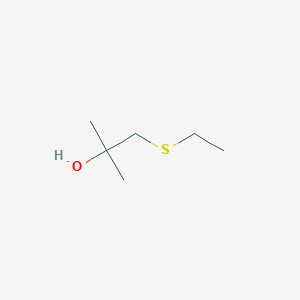
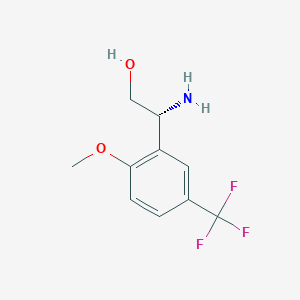
![(1R,3s,5S)-6,6-difluoro-N-phenylbicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B15301300.png)
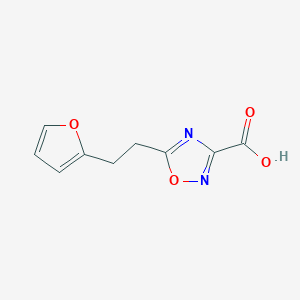
![Benzyl [3,3-bis(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B15301314.png)
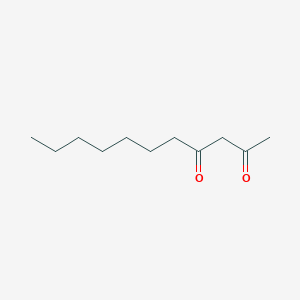
![2-carbamimidamido-N-[2-(2,5-dichlorothiophen-3-yl)ethyl]acetamide hydrochloride](/img/structure/B15301319.png)
